Physical and chemical properties of 2,3-Dimethylbutane-2,3-diamine
Physical and chemical properties of 2,3-Dimethylbutane-2,3-diamine
An In-Depth Technical Guide to 2,3-Dimethylbutane-2,3-diamine: Properties, Synthesis, and Applications
Abstract
This technical guide provides a comprehensive scientific overview of 2,3-dimethylbutane-2,3-diamine (CAS: 20485-44-3), a unique sterically hindered vicinal diamine. The document delves into its fundamental physicochemical properties, detailed spectroscopic characteristics, established synthesis protocols, and key reactivity patterns. Furthermore, it explores the compound's current and potential applications in specialized fields such as coordination chemistry, advanced organic synthesis, and as a scaffold in drug discovery. This guide is intended for researchers, chemists, and professionals in pharmaceutical development, offering expert insights into the causality behind its properties and the strategic considerations for its use in experimental design.
Introduction: The Significance of Steric Hindrance in Vicinal Diamines
Vicinal diamines, organic compounds featuring amino groups on adjacent carbon atoms, are a cornerstone of modern chemistry.[1] They are prevalent structural motifs in natural products and serve as indispensable building blocks for pharmaceuticals and as chiral ligands in asymmetric catalysis.[1][2] The strategic placement of the two nitrogen atoms allows them to act as powerful bidentate ligands, coordinating with metal centers to facilitate a vast array of chemical transformations.
The subject of this guide, 2,3-dimethylbutane-2,3-diamine, represents a specialized member of this class. Its structure is distinguished by a high degree of steric congestion, with four methyl groups flanking the two primary amine functionalities on a quaternary carbon backbone. This steric bulk is not a trivial feature; it fundamentally governs the molecule's reactivity, selectivity, and coordination behavior.[1] Sterically hindered amines are of significant research interest because this congestion can confer unique catalytic properties, enhance the stability of reactive intermediates, and direct the stereochemical outcome of reactions.[3][4] This guide aims to elucidate the properties of 2,3-dimethylbutane-2,3-diamine, providing the technical foundation necessary for its effective application in research and development.
Physicochemical and Structural Properties
The physical state and solubility of 2,3-dimethylbutane-2,3-diamine are dictated by its molecular structure: a compact hydrocarbon frame made polar by two primary amine groups. These amine groups can engage in hydrogen bonding, rendering the compound water-soluble.[5] While some physical properties have been determined experimentally, others are derived from computational models, which provide valuable estimates for experimental design.
Table 1: Physicochemical Properties of 2,3-Dimethylbutane-2,3-diamine
| Property | Value | Source Type | Reference |
|---|---|---|---|
| CAS Number | 20485-44-3 | Experimental | [6] |
| Molecular Formula | C₆H₁₆N₂ | - | [5][6] |
| Molecular Weight | 116.21 g/mol | - | [5][6] |
| Physical Form | Colorless to pale yellow liquid or solid | Experimental | [5] |
| Boiling Point | 157.2 °C at 760 mmHg | Experimental | [7] |
| 475.28 K (202.13 °C) | Calculated | N/A | |
| Melting Point | 328.74 K (55.59 °C) | Calculated | N/A |
| Density | 0.86 g/cm³ | Experimental | [7] |
| Flash Point | 43.4 °C | Experimental | [7] |
| Water Solubility | Soluble | Experimental | [5] |
| logP (Octanol/Water) | 0.461 | Calculated | N/A |
| IUPAC Name | 2,3-dimethylbutane-2,3-diamine | - |[6] |
Note: Calculated values are derived from computational models like the Joback method and provide estimations.
Chemically, the compound exhibits the characteristic basicity of primary amines due to the lone pair of electrons on each nitrogen atom. These lone pairs also make it a potent nucleophile, capable of participating in reactions such as acylation and nucleophilic substitution.[5]
Spectroscopic Analysis Workflow
Definitive structural confirmation of 2,3-dimethylbutane-2,3-diamine relies on a combination of spectroscopic techniques. Each method provides a unique piece of structural information, and together they offer an unambiguous characterization of the molecule.
Caption: A typical workflow for the structural elucidation of 2,3-Dimethylbutane-2,3-diamine.
Mass Spectrometry (MS)
The mass spectrum provides the molecular weight and fragmentation pattern. For 2,3-dimethylbutane-2,3-diamine, electron ionization (EI) would yield a molecular ion peak ([M]⁺) at an m/z of 116, corresponding to its molecular weight.[6] A key fragmentation pathway involves the alpha-cleavage characteristic of amines. The cleavage of a methyl group (CH₃•) would result in a prominent ion at m/z 101. The most stable and thus most abundant fragment (base peak) is often observed at m/z 58, resulting from the cleavage of the C2-C3 bond to form the [C₃H₈N]⁺ ion.[8]
Infrared (IR) Spectroscopy (Predicted)
-
N-H Stretching: Primary amines typically show two medium-intensity bands in the region of 3300-3500 cm⁻¹. One band corresponds to the symmetric stretching and the other to the asymmetric stretching of the N-H bonds.
-
C-H Stretching: Absorptions just below 3000 cm⁻¹ (approx. 2880-2980 cm⁻¹) are expected for the stretching vibrations of the methyl C-H bonds.[9]
-
N-H Bending (Scissoring): A medium to strong absorption between 1590-1650 cm⁻¹ is characteristic of the primary amine scissoring vibration.
-
C-H Bending: Methyl C-H bending vibrations will appear around 1470 cm⁻¹ (asymmetric) and 1370 cm⁻¹ (symmetric).[9]
-
C-N Stretching: A weak to medium band in the 1000-1250 cm⁻¹ region will indicate the C-N bond stretch.
Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)
The high degree of symmetry in 2,3-dimethylbutane-2,3-diamine simplifies its NMR spectra.
-
¹H NMR: Due to the molecule's symmetry, only two distinct proton environments are expected.
-
-CH₃ Protons: All four methyl groups are chemically equivalent. They would appear as a single, sharp singlet in the spectrum, integrating to 12 protons. The expected chemical shift would be around 1.0-1.3 ppm.
-
-NH₂ Protons: The four protons of the two equivalent amine groups would also give rise to a single signal. This peak would be broader than the methyl signal and its chemical shift is variable (typically 1.5-3.0 ppm), depending on solvent and concentration. This signal would integrate to 4 protons.
-
-
¹³C NMR: Similarly, the ¹³C NMR spectrum would be very simple, showing only two signals.
-
-CH₃ Carbons: The four equivalent methyl carbons would produce a single signal, likely in the 20-25 ppm range.[10]
-
Quaternary Carbons (C-NH₂): The two equivalent quaternary carbons bonded to the amine groups would appear as a single signal further downfield, estimated in the 50-60 ppm range.
-
Synthesis and Reactivity
Synthesis Protocol: Reduction of a Dinitro Precursor
A common and effective route to sterically hindered vicinal diamines is the reduction of the corresponding dinitroalkane.[11] This two-step process begins with the synthesis of 2,3-dimethyl-2,3-dinitrobutane, followed by its reduction to the target diamine.
Caption: Two-step synthesis pathway from 2-nitropropane to the target diamine.
Step 1: Synthesis of 2,3-Dimethyl-2,3-dinitrobutane This precursor is synthesized via an oxidative coupling reaction of 2-nitropropane.[12][13]
-
Rationale: This method leverages the acidity of the α-proton in 2-nitropropane. Deprotonation forms a nitronate anion, which can then undergo oxidative dimerization.
-
Protocol:
-
To a three-necked flask equipped with magnetic stirring and in an ice-water bath, add 2-nitropropane (1.0 eq) and a 6M sodium hydroxide solution (1.0 eq).
-
Stir the mixture for 30 minutes to ensure complete formation of the sodium nitronate salt.
-
Add liquid bromine (0.5 eq) dropwise using a constant pressure dropping funnel while maintaining the low temperature.
-
After the addition is complete, add absolute ethanol and continue stirring in the ice bath for another 30 minutes.
-
Remove the ice bath and heat the reaction mixture to reflux (approx. 90 °C) for 2 hours.[12][13]
-
Cool the reaction mixture to room temperature. The product, 2,3-dimethyl-2,3-dinitrobutane, will precipitate as a white solid.
-
Collect the solid by filtration, wash thoroughly with ethanol and distilled water, and dry under vacuum.[12][13]
-
Step 2: Reduction to 2,3-Dimethylbutane-2,3-diamine The reduction of the vicinal dinitro compound to the diamine can be achieved using various standard methods.
-
Rationale: Strong reducing agents are required to convert the nitro groups (-NO₂) to primary amine groups (-NH₂). Catalytic hydrogenation or dissolving metal reductions are effective. The choice of method depends on scale, available equipment, and desired purity.
-
Protocol (Example using Sn/HCl):
-
Suspend 2,3-dimethyl-2,3-dinitrobutane in concentrated hydrochloric acid in a round-bottom flask.
-
Add granulated tin (Sn) metal portion-wise with vigorous stirring. The reaction is exothermic and may require cooling to control the rate.
-
After the addition is complete, heat the mixture (e.g., on a steam bath) until the reaction is complete, as monitored by TLC.
-
Cool the reaction mixture and make it strongly basic by the slow addition of concentrated NaOH or KOH solution to precipitate tin hydroxides and liberate the free diamine.
-
The product can then be extracted into an organic solvent (e.g., diethyl ether or dichloromethane), dried over an anhydrous salt (e.g., Na₂SO₄), and purified by distillation.
-
Applications in Research and Development
The unique sterically-crowded structure of 2,3-dimethylbutane-2,3-diamine makes it a valuable tool for specialized applications where modulating reactivity and selectivity is critical.
Ligand in Coordination Chemistry and Catalysis
As a bidentate ligand, the diamine can coordinate to transition metals. The steric bulk provided by the methyl groups creates a well-defined coordination pocket around the metal center. This has several important consequences:
-
Selectivity: The hindered environment can influence the substrate's approach to the catalytic center, potentially leading to high regio- or stereoselectivity in reactions.
-
Stability: The bulky groups can protect the metal center from unwanted side reactions, such as catalyst decomposition or the formation of inactive dimeric species, thereby increasing catalyst lifetime and turnover numbers.
-
Modulating Reactivity: Steric hindrance can prevent the coordination of larger substrates while allowing smaller ones to react, providing a basis for size-selective catalysis.[1][2]
Building Block in Advanced Organic Synthesis
The diamine serves as a rigid, sterically-defined scaffold for building more complex molecules. It can be used to synthesize unique heterocyclic systems or as a starting point for deaminative functionalization, where the C-N bonds are transformed into C-C, C-H, or C-halogen bonds, providing access to highly congested quaternary carbon centers.[4]
Potential in Medicinal Chemistry
The vicinal diamine motif is a key pharmacophore in many biologically active molecules.[2] The dimethylamine functional group, more broadly, is present in numerous FDA-approved drugs, contributing to a wide range of pharmacological activities including antimicrobial and anticancer properties.[14] The rigid and sterically defined nature of 2,3-dimethylbutane-2,3-diamine makes it an attractive scaffold for:
-
Constrained Analogues: Synthesizing conformationally restricted analogues of known drugs to improve binding affinity and selectivity for biological targets.
-
Prodrug Design: The amine groups can be functionalized to create prodrugs that release an active pharmaceutical ingredient under specific physiological conditions.[14]
Safety and Handling
As with all amine compounds, 2,3-dimethylbutane-2,3-diamine should be handled with appropriate care. It is considered an irritant and may pose health risks upon exposure.[5]
-
Handling: Work in a well-ventilated area, preferably a chemical fume hood. Wear suitable personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Avoid contact with skin and eyes and prevent the formation of aerosols. [N/A]
-
Storage: Store the container tightly closed in a dry, cool, and well-ventilated place. Keep it away from incompatible materials such as strong oxidizing agents and acids. [N/A]
-
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.
Conclusion
2,3-Dimethylbutane-2,3-diamine is more than a simple diamine; it is a specialized chemical tool whose properties are dominated by the profound steric hindrance around its reactive amine centers. This guide has detailed its physical and chemical characteristics, outlined reliable methods for its synthesis and spectroscopic identification, and explored its applications. The true potential of this molecule lies in leveraging its unique steric profile to control reactivity and selectivity in catalysis, construct complex molecular architectures, and design novel therapeutic agents. As the demand for chemical tools with precise steric and electronic properties grows, 2,3-dimethylbutane-2,3-diamine stands out as a valuable and versatile building block for innovation.
References
Sources
- 1. 2,3-Dimethylbutane-2,3-diamine | 20485-44-3 | Benchchem [benchchem.com]
- 2. Synthesis of Unsymmetrical Vicinal Diamines via Directed Hydroamination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Catalytic diazene synthesis from sterically hindered amines for deaminative functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CAS 20485-44-3: 2,3-dimethylbutane-2,3-diamine [cymitquimica.com]
- 6. 2,3-Diamino-2,3-Dimethylbutane [webbook.nist.gov]
- 7. 2,3-Diamino-2,3-dimethylbutane | CAS#:20485-44-3 | Chemsrc [chemsrc.com]
- 8. 2,3-Diamino-2,3-Dimethylbutane [webbook.nist.gov]
- 9. infrared spectrum of 2,3-dimethylbutane prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of 2,3-dimethylbutane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 10. C-13 nmr spectrum of 2,3-dimethylbutane analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 2,3-dimethylbutane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 11. pubs.acs.org [pubs.acs.org]
- 12. 2,3-DIMETHYL-2,3-DINITROBUTANE synthesis - chemicalbook [chemicalbook.com]
- 13. 2,3-DIMETHYL-2,3-DINITROBUTANE One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 14. researchgate.net [researchgate.net]
